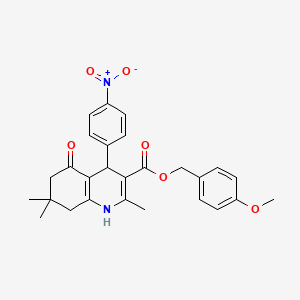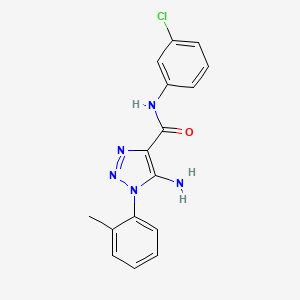![molecular formula C22H13N5O4S B5047490 (6Z)-5-imino-6-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5047490.png)
(6Z)-5-imino-6-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-5-imino-6-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-6-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the furan and nitrophenyl groups. Key reagents and conditions include:
Starting Materials: 2-aminothiophenol, 2-nitrobenzaldehyde, and furfural.
Reaction Conditions: The reactions are usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. Catalysts like p-toluenesulfonic acid may be used to facilitate the condensation reactions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(6Z)-5-imino-6-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of (6Z)-5-imino-6-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, triggering signal transduction pathways that lead to cellular responses.
Comparaison Avec Des Composés Similaires
(6Z)-5-imino-6-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be compared with other similar compounds to highlight its uniqueness:
Cetylpyridinium Chloride: A structurally similar compound used as an antimicrobial agent.
Domiphen Bromide: Another similar compound with applications in combating bacterial resistance.
Propriétés
IUPAC Name |
(6Z)-5-imino-6-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N5O4S/c23-19-16(12-14-10-11-18(31-14)15-8-4-5-9-17(15)27(29)30)20(28)24-22-26(19)25-21(32-22)13-6-2-1-3-7-13/h1-12,23H/b16-12-,23-19? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKGYRLPAYRLIN-OMLAYDHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])C(=O)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/C(=O)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{(Z)-[1-(3-chloro-4-methoxyphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5047421.png)


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5047441.png)
![11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5047444.png)
![2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide](/img/structure/B5047457.png)
![N-phenyl-3-{1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5047473.png)
![6-Tert-butyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5047474.png)
![N-(1-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5047476.png)

![2-(4-{3-[(DIPHENYLMETHYL)AMINO]-4-NITROPHENYL}PIPERAZIN-1-YL)ETHAN-1-OL](/img/structure/B5047486.png)
![1-(2,5-Dimethylphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine](/img/structure/B5047500.png)

